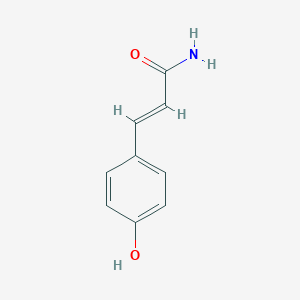

4-Hydroxycinnamamide

概要

説明

4-Hydroxycinnamamide, also known as 3-(4-hydroxyphenyl)acrylamide, is a compound with the molecular formula C9H9NO2 and a molecular weight of 163.2 g/mol . It is a derivative of cinnamic acid and is characterized by the presence of a hydroxyl group on the phenyl ring and an amide group at the end of the carbon chain. This compound is known for its antioxidant properties and its role as a specific inhibitor of tyrosine-specific protein kinases .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxycinnamamide can be synthesized through several methods. One common approach involves the amidation of 4-hydroxycinnamic acid. The process typically includes the following steps:

Acetylation: Protecting the phenolic hydroxyl group by converting it into an acetoxy group.

Chlorination: Activating the carboxyl group by converting it into an acyl chloride.

Amidation: Reacting the acyl chloride with an amine to form the amide bond.

Deacetylation: Removing the acetoxy protecting group to regenerate the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

化学反応の分析

Substituent Effects on HDAC Inhibition

Modifications at the para position of the benzene ring significantly enhance HDAC inhibitory activity. For instance:

-

Compound 11e (IC₅₀ = 0.18 μM) outperformed derivatives with meta-substituents (e.g., 27a–27c , IC₅₀ > 2 μM) .

-

Introduction of electron-donating groups (e.g., -OCH₃) at the para position increased potency by 15-fold compared to unsubstituted analogs .

Table 1: HDAC Inhibition Activity of Select Derivatives

| Compound | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| 11e | para-OCH₃ | 0.18 |

| 11r | para-Cl | 0.25 |

| 27a | meta-OH | 2.4 |

| 27c | meta-NO₂ | 3.1 |

| Data from |

Acid/Base-Catalyzed Ring Opening

In derivatives like 4-hydroxycyclophosphamide , ring-opening reactions are general-acid-catalyzed , leading to aldophosphamide intermediates. Equilibration between cis/trans isomers and subsequent β-elimination under general-base catalysis generates cytotoxic phosphoramide mustard .

Role of NO Release in Antiproliferative Activity

Nitric oxide (NO)-donating derivatives (e.g., 12j ) exhibit enhanced cytotoxicity. In HCT116 cells:

-

12j released 18.2 μM nitrite/nitrate, correlating with 85% growth inhibition (vs. 12% for SAHA) .

-

Scavenging NO with hemoglobin reduced 12j ’s efficacy by 70%, confirming NO’s role .

Tyrosine Kinase Selectivity

ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) selectively inhibits tyrosine kinases (IC₅₀ = 0.8 μM for pp60v-src), outperforming analogs like ST 271 (IC₅₀ = 5.2 μM) .

Table 2: Tyrosine Kinase Inhibition by ST Derivatives

| Compound | Kinase Target | IC₅₀ (μM) |

|---|---|---|

| ST 638 | pp60v-src | 0.8 |

| ST 271 | EGF receptor kinase | 5.2 |

| ST 494 | p130gag-v-fps | 3.1 |

| Data from |

Solubility and Stability Optimization

Secondary amine analogs (21a–21c ) were designed to replace the amide group in 11e , improving aqueous solubility but reducing HDAC inhibition (IC₅₀ = 2.7–3.5 μM vs. 0.18 μM for 11e ) .

Comparative Analysis of 3- vs. 4-Hydroxycinnamamide Series

-

This compound derivatives exhibit superior HDAC inhibition due to optimal zinc-binding geometry in the enzyme active site.

-

3-Hydroxycinnamamide analogs (27a–27c ) showed 10–15× lower activity, attributed to steric hindrance and misalignment of the hydroxamate group .

Key Reaction Conditions

科学的研究の応用

4-Hydroxycinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: Studied for its role as an antioxidant and its ability to inhibit tyrosine-specific protein kinases.

Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.

作用機序

4-Hydroxycinnamamide can be compared with other cinnamamide derivatives:

Cinnamamide (C9H9NO): Lacks the hydroxyl group, making it less effective as an antioxidant.

N-methyl cinnamamide (C10H11NO): Contains a methyl group on the amide nitrogen, altering its reactivity.

3,4-Dihydroxycinnamamide (C9H9NO3): Contains an additional hydroxyl group, enhancing its antioxidant properties.

Uniqueness: this compound’s unique combination of a hydroxyl group and an amide group makes it particularly effective as an antioxidant and a kinase inhibitor, distinguishing it from other similar compounds.

類似化合物との比較

- Cinnamamide

- N-methyl cinnamamide

- 3,4-Dihydroxycinnamamide

- Ferulamide

- N-caffeoyltyramine

生物活性

4-Hydroxycinnamamide (4-HCA) is a compound that has garnered attention due to its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different cancer types, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a hydroxyl group attached to a cinnamamide structure. This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

Research has identified several mechanisms through which 4-HCA exerts its biological effects:

-

Inhibition of Tyrosine Kinases :

- A study highlighted that synthetic derivatives of 4-HCA, such as ST 638, inhibit tyrosine-specific protein kinases involved in oncogenic signaling pathways. These kinases include the epidermal growth factor receptor (EGFR) and various proto-oncogenes. The IC values for these inhibitors ranged from 1.1 µM for EGFR to 87 µM for pp60 v-src, indicating significant potency against these targets .

-

Histone Deacetylase Inhibition :

- Another study developed N-hydroxycinnamamide-based compounds that showed promising histone deacetylase (HDAC) inhibitory activity. Compounds derived from 4-HCA exhibited comparable or superior HDAC inhibition compared to established drugs like SAHA, suggesting potential applications in cancer therapy through epigenetic modulation .

- Anticancer Activity :

Efficacy in Cancer Models

The efficacy of 4-HCA has been evaluated in several preclinical models:

-

In Vitro Studies :

- In vitro assays have shown that 4-HCA derivatives can significantly reduce the viability of cancer cell lines, including those resistant to conventional therapies. For instance, one study reported that a specific derivative exhibited over 50% inhibition of tumor cell growth at concentrations as low as 1 µM .

- In Vivo Studies :

Case Studies and Research Findings

Several case studies have illustrated the biological activity of 4-HCA:

- Case Study: Antitumor Activity :

-

Case Study: HDAC Inhibition :

- Another investigation focused on the HDAC inhibitory activity of a series of N-hydroxycinnamamide derivatives. These compounds not only inhibited HDACs effectively but also displayed strong antiproliferative effects against cancer cell lines, suggesting their dual role as epigenetic modulators and cytotoxic agents .

Summary Table of Biological Activities

特性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMLJOHWFORNLY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194940-15-3 | |

| Record name | 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-hydroxycinnamamide a promising compound for scientific research?

A1: this compound, isolated from the root bark of the plant Kleinhovia hospita Linn., exhibits notable toxicity against Artemia salina Leach (brine shrimp) with an IC50 of 180.53 µg/mL []. This finding suggests potential cytostatic activity against cancer cells, making it a promising candidate for further investigation.

Q2: What is the primary challenge in studying the biological activity of this compound?

A2: The concentration of this compound found naturally in the root bark of K. hospita Linn. is extremely low (around 1.6 ppm) []. Additionally, the compound is not commercially available. This scarcity necessitates efficient synthetic methods to produce sufficient quantities for in-depth biological and chemical studies.

Q3: How is this compound synthesized in the laboratory?

A3: A successful two-step synthesis of this compound starting from 4-hydroxycinnamic acid has been reported []. First, 4-hydroxycinnamic acid undergoes esterification with excess ethanol using sulfuric acid as a catalyst, yielding ethyl 4-hydroxycinnamate. Subsequently, ammonolysis of ethyl 4-hydroxycinnamate using concentrated ammonia produces this compound.

Q4: What spectroscopic techniques are employed to confirm the identity of synthesized this compound?

A4: The synthesized this compound and its intermediate, ethyl 4-hydroxycinnamate, are characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide detailed information about the functional groups and structure of the synthesized compounds, confirming their identity.

Q5: What is the significance of the double bond and the hydroxyl group in the structure of this compound derivatives for their inhibitory activity?

A5: Studies on the structure-activity relationship of this compound derivatives have revealed that the presence of the hydroxyl group at the 4-position and the double bond within the α-cyano-4-hydroxycinnamamide structure are crucial for potent inhibitory activity against tyrosine kinases [, ]. Modifications altering these structural features could lead to a decrease or loss of activity.

Q6: How do modifications at the 3 and 5 positions of the benzene ring in this compound derivatives impact their inhibitory activity?

A6: Introducing hydrophobic groups at the 3 and 5 positions of the benzene ring in α-cyano-4-hydroxycinnamamide derivatives enhances their inhibitory activity against tyrosine kinases []. This observation suggests that hydrophobic interactions at these positions play a role in the binding affinity and specificity of these compounds toward their target.

Q7: Could you provide an example of a potent this compound derivative and its mechanism of action?

A7: ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) is a potent this compound derivative that demonstrates significant inhibitory activity against various tyrosine kinases, including the epidermal growth factor (EGF) receptor kinase []. Kinetic studies suggest that ST 638 competitively inhibits the phosphorylation of exogenous substrates by binding to the tyrosine kinase active site. This binding prevents the natural substrate from interacting with the kinase, thus inhibiting downstream signaling pathways.

Q8: Beyond cancer, are there other potential applications for this compound derivatives?

A8: this compound derivatives have shown promising results in inducing systemic acquired resistance (SAR) in rice against the parasitic nematode Meloidogyne graminicola []. This finding suggests a potential role for these compounds in developing environmentally friendly pest control strategies in agriculture.

Q9: How do this compound derivatives compare to salicylic acid in terms of inducing SAR in rice?

A9: N-hexyl-salicylamide, N-hexyl-2-hydroxycinnamamide, and N-hexyl-4-hydroxycinnamamide, all this compound derivatives, were found to be more effective than commercially available salicylic acid in inducing SAR in rice against Meloidogyne graminicola []. Notably, N-hexyl-salicylamide demonstrated the highest efficacy, suggesting a potential advantage of these derivatives over salicylic acid in this specific application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。